molecular formula C14H11NO4 B8605977 6-((Benzyloxy)carbonyl)picolinic acid

6-((Benzyloxy)carbonyl)picolinic acid

Cat. No.: B8605977
M. Wt: 257.24 g/mol
InChI Key: BUGIQUUGSSDEMD-UHFFFAOYSA-N
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Description

6-((Benzyloxy)carbonyl)picolinic acid (CAS 125686-90-0) is a chemical building block of high value in medicinal and organic chemistry research. With the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol, this compound serves as a key synthetic intermediate . Its primary researched application is in the synthesis of novel drug candidates with an oxazole ring structure, particularly for the development of immunosuppressive drugs . The compound is built on a picolinic acid scaffold. Picolinic acid is an endogenous metabolite of tryptophan with documented immunomodulatory and broad-spectrum antiviral activity against enveloped viruses, such as SARS-CoV-2 and influenza, acting through mechanisms like disruption of zinc finger protein function and inhibition of viral-cell membrane fusion . Consequently, researchers utilize this compound as a protected precursor to explore and develop new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is strictly for scientific R&D and is not classified as a drug, cosmetic, or for any form of human or animal use.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

6-phenylmethoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C14H11NO4/c16-13(17)11-7-4-8-12(15-11)14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)

InChI Key

BUGIQUUGSSDEMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=N2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Carbamoyl-substituted derivatives (e.g., 6-(Benzylcarbamoyl)picolinic acid) exhibit higher yields (up to 87%) compared to heteroaryl analogs (e.g., thiophene-derived: 56%), likely due to steric and electronic effects during amide bond formation .
  • Protective Group Utility : The Cbz group in this compound serves a distinct role in protecting reactive sites, unlike carbamoyl groups in other derivatives, which directly participate in target engagement (e.g., enzyme inhibition) .

Physicochemical Properties

  • Lipophilicity : The XLogP3 value of 6-(3-Ethoxyphenyl)picolinic acid (3.3) exceeds that of carbamoyl derivatives (estimated ~1.5–2.5), suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Hydrogen Bonding: Derivatives with carbamoyl groups (e.g., 6-(Benzylcarbamoyl)picolinic acid) possess higher hydrogen-bond acceptor counts (4 vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-((benzyloxy)carbonyl)picolinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate formation at the 6-position of picolinic acid. A common approach involves reacting picolinic acid derivatives with benzyl chloroformate in the presence of a base like triethylamine. Solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) critically affect reaction efficiency. For example, derivatives with electron-withdrawing substituents may require extended reaction times or higher temperatures to achieve >80% yield . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Characterization should include:

  • 1H NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and benzyloxy methylene protons (δ ~5.3 ppm, singlet).
  • ESI-MS : Molecular ion peaks (e.g., [M−H]⁻ at m/z 255.23 for 6-(benzylcarbamoyl)picolinic acid) confirm molecular weight .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store at 2–8°C in airtight containers to prevent degradation .
  • Dispose of waste via licensed chemical disposal services due to potential ecotoxicity .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for structurally similar derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects. For instance, replacing benzyl with 4-methoxybenzyl in carbamoyl derivatives alters steric and electronic properties, impacting inhibitory activity against metallo-β-lactamases . To resolve contradictions:

  • Perform dose-response assays (IC50 comparisons).
  • Use molecular docking to assess binding affinity variations.
  • Validate with orthogonal assays (e.g., fluorescence quenching) .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

  • Methodological Answer : Bulky groups (e.g., thiophen-2-ylmethyl) hinder carbamate formation. Mitigation strategies include:

  • Using high-boiling solvents (DMF, 80°C) to enhance solubility.
  • Adding catalytic DMAP to accelerate acylation.
  • Employing microwave-assisted synthesis for reduced reaction time (e.g., 30 minutes vs. 12 hours) .

Q. How does the compound’s stability under acidic/basic conditions affect its application in drug discovery?

  • Methodological Answer : The benzyloxycarbonyl (Cbz) group is base-labile. Stability testing in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) is critical. For example:

  • Acidic conditions : Hydrolysis of the Cbz group occurs within 24 hours at pH < 2, limiting oral bioavailability.
  • Basic conditions : Stable at pH 8–10, making it suitable for prodrug strategies .

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • LC-MS/MS : Identifies low-abundance impurities (e.g., de-esterified byproducts) with detection limits <0.1%.
  • NMR relaxation studies : Detect residual solvents (e.g., THF) at ppm levels .
  • Elemental analysis : Confirms stoichiometry (C, H, N within ±0.4% of theoretical) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s interaction with metalloenzymes?

  • Methodological Answer :

  • Kinetic assays : Measure enzyme inhibition (e.g., NDMBL-1) using nitrocefin hydrolysis monitored at 482 nm.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding constants (Kd) and stoichiometry.
  • X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., Zn²⁺ coordination sites) .

Q. What computational tools can predict the compound’s reactivity in complex biological matrices?

  • Methodological Answer :

  • DFT calculations : Model electron density maps to predict nucleophilic attack sites.
  • MD simulations : Assess stability in lipid bilayers or serum proteins.
  • ADMET predictors : Estimate logP (2.1–2.5), BBB permeability, and CYP450 interactions .

Notes for Methodological Rigor

  • Avoid commercial suppliers like BenchChem; prioritize PubChem, DSSTox, and peer-reviewed journals for data validation .
  • For advanced studies, integrate multi-omics approaches (e.g., metabolomics) to elucidate off-target effects .

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